molecular formula C22H25Cl2NO5 B14608849 nonan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate CAS No. 57729-11-0

nonan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

Cat. No.: B14608849
CAS No.: 57729-11-0
M. Wt: 454.3 g/mol
InChI Key: LSHHDBQEIROWOQ-UHFFFAOYSA-N
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Description

Nonan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nonan-2-yl group, a dichlorophenoxy moiety, and a nitrobenzoate group, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves a multi-step process. One common method includes the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with nonan-2-ol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Nonan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be carried out using aqueous sodium hydroxide.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(2,4-dichlorophenoxy)-2-aminobenzoate.

    Reduction: Formation of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and nonan-2-ol.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Nonan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of nonan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dichlorophenoxy moiety may also play a role in binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nonan-2-yl 5-(2,4-dichlorophenoxy)-2-aminobenzoate: Similar structure but with an amine group instead of a nitro group.

    Nonan-2-yl 5-(2,4-dichlorophenoxy)-2-hydroxybenzoate: Contains a hydroxyl group instead of a nitro group.

    Nonan-2-yl 5-(2,4-dichlorophenoxy)-2-methylbenzoate: Features a methyl group in place of the nitro group.

Uniqueness

Nonan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from its analogs.

Properties

CAS No.

57729-11-0

Molecular Formula

C22H25Cl2NO5

Molecular Weight

454.3 g/mol

IUPAC Name

nonan-2-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C22H25Cl2NO5/c1-3-4-5-6-7-8-15(2)29-22(26)18-14-17(10-11-20(18)25(27)28)30-21-12-9-16(23)13-19(21)24/h9-15H,3-8H2,1-2H3

InChI Key

LSHHDBQEIROWOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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